molecular formula C27H37FO6 B1214192 Dexamethasone pivalate CAS No. 1926-94-9

Dexamethasone pivalate

Cat. No.: B1214192
CAS No.: 1926-94-9
M. Wt: 476.6 g/mol
InChI Key: XMQRFWOHEPJZPS-JHUFMRCFSA-N
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Description

Dexamethasone pivalate: is a synthetic corticosteroid and a derivative of dexamethasone. It is known chemically as 9-Fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate. This compound is used primarily for its potent anti-inflammatory and immunosuppressive properties. It is often employed in medical treatments to manage conditions such as allergies, skin diseases, and certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone pivalate involves several steps, starting from dexamethasone. The primary synthetic route includes the esterification of dexamethasone with pivalic acid (trimethylacetic acid). This reaction typically requires the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities and ensure pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: Dexamethasone pivalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Common reagents include halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated derivatives. Substitution reactions can result in various substituted derivatives, depending on the functional groups involved.

Scientific Research Applications

Chemistry: In chemistry, dexamethasone pivalate is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry. It is also employed in the synthesis of other corticosteroid derivatives for research purposes.

Biology: In biological research, this compound is used to study the effects of corticosteroids on cellular processes, including inflammation, immune response, and gene expression. It is also used in cell culture experiments to investigate the mechanisms of steroid action.

Medicine: In medicine, this compound is used to treat various inflammatory and autoimmune conditions. It is also employed in cancer therapy to reduce inflammation and manage symptoms associated with certain types of cancer.

Industry: In the pharmaceutical industry, this compound is used in the formulation of topical creams, ointments, and injections for the treatment of skin diseases, allergies, and other inflammatory conditions.

Mechanism of Action

Dexamethasone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to specific DNA sequences. This interaction modulates the transcription of various genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process.

Comparison with Similar Compounds

    Dexamethasone: The parent compound of dexamethasone pivalate, used for similar therapeutic purposes.

    Betamethasone: A similar corticosteroid with potent anti-inflammatory properties.

    Prednisolone: Another corticosteroid used to treat inflammatory and autoimmune conditions.

    Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory and immunosuppressive effects.

Uniqueness: this compound is unique due to its esterified form, which enhances its lipophilicity and prolongs its duration of action. This modification allows for more efficient delivery and sustained therapeutic effects compared to its parent compound, dexamethasone. Additionally, the pivalate ester provides improved stability and reduced systemic side effects, making it a valuable option for topical and localized treatments.

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18+,19+,20+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQRFWOHEPJZPS-JHUFMRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016661
Record name Dexamethasone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-94-9
Record name Dexamethasone trimethylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamethasone 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K182597N9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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